{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid
Description
Properties
Molecular Formula |
C13H13NO5S |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H13NO5S/c1-19-9-4-2-8(3-5-9)14-11(15)6-10(13(14)18)20-7-12(16)17/h2-5,10H,6-7H2,1H3,(H,16,17) |
InChI Key |
ONJLEPSFGCKBKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Maleimide Formation from 4-Methoxyaniline and Maleic Anhydride
Procedure :
-
Step 1 : React 4-methoxyaniline with maleic anhydride in acetic acid at 80–100°C for 4–6 hours to form the maleamic acid intermediate.
-
Step 2 : Cyclize the intermediate using acetic anhydride and sodium acetate under reflux (120°C, 2–3 hours) to yield 1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
Key Data :
Bromination Followed by Nucleophilic Substitution
Procedure :
-
Step 1 : Brominate 1-(4-methoxyphenyl)pyrrolidine-2,5-dione at C3 using N-bromosuccinimide (NBS) in CCl4 under light (0°C, 2 hours).
-
Step 2 : React the bromide with mercaptoacetic acid (1.5 equiv) and K2CO3 in DMF (60°C, 6 hours).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Bromination) | 60–65% |
| Yield (Substitution) | 55–60% |
| Purity (HPLC) | >95% |
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Approaches
-
Pd/C hydrogenation : Reduces nitro precursors to amines during pyrrolidine synthesis (e.g., 4-nitroanisole → 4-methoxyaniline).
-
Base selection : Triethylamine minimizes acid-mediated side reactions compared to NaOH.
Analytical Characterization
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Thiol-Michael | - One-pot reaction. - Mild conditions. | - Moderate yield (68–72%). - Requires excess thiol. |
| Bromination/Substitution | - Higher regioselectivity. | - Multi-step. - Lower overall yield (55–60%). |
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, nucleophiles, and bases under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticoagulant Activity :
- Research indicates that derivatives of the compound exhibit significant anticoagulant properties by acting as inhibitors of factor Xa, an essential enzyme in the coagulation cascade. A study highlighted the structural modifications that enhance binding affinity and oral bioavailability, leading to the development of potential anticoagulants similar to apixaban .
- Anti-inflammatory Properties :
- Cancer Therapeutics :
Analytical Applications
The compound has been utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the simultaneous determination of multiple compounds in herbal extracts. Its presence can be quantified alongside other bioactive compounds, enhancing the understanding of complex mixtures used in traditional medicine .
Case Studies
Mechanism of Action
The mechanism of action of {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chalcogen-containing acetic acid derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Chalcogen Substitution (S vs. Se) :
- Sulfur analogs (e.g., the target compound) typically exhibit higher metabolic stability compared to selenium derivatives (e.g., compound 7) due to stronger C-S bonds. However, selenium-containing compounds may show enhanced redox activity .
- The selenyl group in compound 7 could confer superior antioxidant properties but may introduce toxicity concerns absent in sulfur analogs .
Core Heterocycle Variations :
- The succinimide core in the target compound introduces rigidity and hydrogen-bonding capacity, which may favor interaction with bacterial enzymes over flexible chains in simpler acetic acid derivatives .
Synthetic Accessibility :
- The target compound’s synthesis via intermediate 43 demonstrates high yield (91%), suggesting efficient scalability relative to selenium analogs, which often require stringent conditions for selenylation .
Research Findings and Implications
- Antivirulence Activity: The succinimide scaffold and methoxyphenyl group in the target compound are critical for disrupting bacterial quorum sensing, a mechanism less pronounced in selenium analogs .
- Thermal Stability : The melting point (118°C) of intermediate 43 indicates moderate thermal stability, comparable to selenyl derivatives but lower than more rigid heterocycles (e.g., compound 24) .
- Future Directions: Comparative studies on pharmacokinetics (e.g., bioavailability of S vs.
Biological Activity
Introduction
{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid is a synthetic compound with a complex structure that includes a pyrrolidine ring, a methoxyphenyl group, and a sulfanyl acetic acid moiety. This unique combination suggests potential biological activities that warrant detailed exploration. The compound's molecular formula is with a molecular weight of 295.31 g/mol.
Structural Characteristics
The presence of the methoxy group enhances lipophilicity, which may influence the compound's interaction with biological systems. The dioxopyrrolidine structure contributes to its stability and reactivity. The sulfanyl group is known for its ability to participate in various biochemical reactions, making this compound a candidate for pharmacological applications.
Biological Activity Overview
Research indicates that compounds structurally similar to This compound exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds with similar dioxopyrrolidine structures have shown potential in scavenging free radicals.
- Antimicrobial Properties : The sulfanyl moiety is associated with antibacterial and antifungal activities.
- Enzyme Inhibition : Potential interactions with enzymes such as acetylcholinesterase (AChE) and urease have been noted in related compounds.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. Molecular docking studies suggest that it may bind effectively to target sites due to its structural features.
Interaction Studies
Methods such as molecular docking and quantitative structure–activity relationship (QSAR) modeling are often employed to predict interactions with biological targets. These studies reveal that the compound may inhibit specific enzymes or modulate receptor activity, contributing to its pharmacological profile.
Comparative Analysis with Similar Compounds
To highlight the unique aspects of This compound , a comparison with structurally related compounds is presented below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Methoxyphenylacetic Acid | Structure | Simple acetic acid derivative |
| Pyrrolidine Derivatives | Structure | Diverse biological activities |
| Thiazolidinediones | Structure | Antidiabetic properties |
The presence of both dioxopyrrolidine and sulfanyl functionalities in This compound allows for diverse reactivity profiles not typically found in simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antioxidant Activity : A study demonstrated that derivatives of pyrrolidine showed significant antioxidant properties, suggesting potential applications in oxidative stress-related conditions.
- Antimicrobial Efficacy : Research on sulfanyl-containing compounds indicated strong antibacterial activity against various pathogens, highlighting the therapeutic potential of this functional group.
- Enzyme Inhibition : Compounds similar to This compound have been shown to inhibit AChE, which is crucial for developing treatments for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid, and how can reaction parameters be optimized?
- Methodological Answer : A hybrid computational-experimental approach is recommended. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, while statistical design of experiments (DoE) optimizes parameters like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error iterations and accelerates synthesis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., ANSI/ASSE Z400.1) and prioritize:
- Engineering controls : Use fume hoods to minimize inhalation exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Emergency protocols : Immediate rinsing for eye/skin contact (15+ minutes) and access to emergency ventilation .
Q. How should researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent positions and sulfanyl-acetic acid linkage.
- Chromatography : HPLC with UV/Vis or mass spectrometry (LC-MS) to assess purity (>95% by area normalization).
- Elemental analysis : Verify C, H, N, S content against theoretical values (e.g., C₁₄H₁₃NO₅S) .
Advanced Research Questions
Q. How can computational chemistry tools enhance mechanistic understanding of reactions involving this compound?
- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations can model the nucleophilic addition of the sulfanyl group to electrophilic substrates. Transition state analysis identifies rate-limiting steps, enabling targeted catalyst design (e.g., Brønsted acids to stabilize intermediates) .
Q. What statistical experimental design (DoE) approaches are optimal for synthesizing this compound with minimal iterations?
- Methodological Answer : A fractional factorial design (e.g., Taguchi L9 array) tests variables like reaction time (6–24 hr), solvent (DMF vs. THF), and equivalents of acetic acid precursor. Response surface methodology (RSM) then models yield contours to identify maxima .
Q. How can researchers systematically resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?
- Methodological Answer : Deploy a multi-lab reproducibility study with standardized protocols:
- Solubility : Use shake-flask method in buffered aqueous solutions (pH 2–12) at 25°C.
- Thermal analysis : Differential scanning calorimetry (DSC) under nitrogen to measure decomposition onset.
- Data harmonization : Apply Grubbs’ test to statistically identify outliers across datasets .
Q. What reactor design parameters are critical for scaling up synthesis while maintaining yield?
- Methodological Answer : Continuous-flow reactors outperform batch systems by improving heat/mass transfer. Key parameters:
- Residence time distribution (RTD) : Optimized via computational fluid dynamics (CFD) to prevent side reactions.
- Catalyst immobilization : Packed-bed reactors with heterogenized catalysts (e.g., sulfonic acid resins) enhance reusability .
Q. Can membrane separation technologies improve purification efficiency for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
